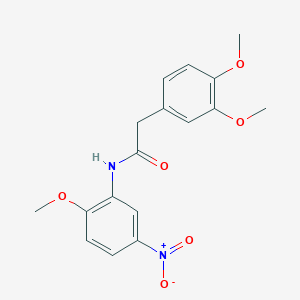![molecular formula C12H14N2O4 B5552923 4-{[4-(2-amino-2-oxoethyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5552923.png)
4-{[4-(2-amino-2-oxoethyl)phenyl]amino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to 4-{[4-(2-amino-2-oxoethyl)phenyl]amino}-4-oxobutanoic acid involves complex reactions where the structure of the compound is confirmed through various spectroscopic methods including IR, NMR, and X-ray diffraction studies. A notable approach includes the ring-opening reaction of itaconic anhydride with aminophenones (Nayak et al., 2014), and copper-catalyzed cross-coupling reactions (Chen, Hu, & Fu, 2013).
Molecular Structure Analysis
Molecular structure analyses, including FT-IR and DFT methods, have been employed to understand the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential of the compound. These studies highlight the compound's stability arising from hyper-conjugative interactions and charge delocalization (Raju et al., 2015). The molecular geometry and electron localization function have also been studied to identify noncovalent interactions like hydrogen bonding and Van der Waals interactions (Vanasundari et al., 2018).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemical entities have been explored through molecular docking and vibrational studies. These studies indicate the compound's potential in bonding with biological targets and imply its pharmacological importance due to its biological activities (Vanasundari et al., 2018).
Physical Properties Analysis
Physical properties such as thermal stability and absorption wavelengths have been assessed through thermal analysis and UV-Vis spectrophotometry. These properties are crucial for understanding the compound's behavior under different physical conditions (Nayak et al., 2014).
Chemical Properties Analysis
Chemical properties, including reactivity towards electrophilic attacks and potential as a nonlinear optical material, have been investigated. Studies suggest that the compound's segments are prone to electrophilic attacks, which is critical for its reactivity and interactions at the molecular level (Mary et al., 2017).
科学的研究の応用
Betalains: Chemistry and Biochemistry
Betalains are vacuolar pigments found in the Caryophyllales, with betalamic acid being a core structure. These compounds serve as chemosystematic markers and have potential in pigment production for commercial extraction. Their synthesis involves hydroxylation of tyrosine to DOPA, leading to betalamic acid formation, indicating a pathway for bioengineering pigment synthesis (Khan & Giridhar, 2015).
Chlorogenic Acid: Pharmacological Review
Chlorogenic Acid (CGA), found in green coffee extracts and tea, exhibits a range of therapeutic roles including antioxidant, antibacterial, and anti-inflammatory activities. Its effects on lipid and glucose metabolism highlight the importance of dietary polyphenols in treating metabolic disorders. This underscores the potential of similar compounds for nutraceutical applications (Naveed et al., 2018).
TOAC in Peptide Studies
The paramagnetic amino acid TOAC, used in peptide synthesis, illustrates the utility of amino acid derivatives in studying peptide structure and dynamics. Applications in EPR spectroscopy and peptide-membrane interactions showcase the versatility of amino acid derivatives in biochemical research (Schreier et al., 2012).
p-Coumaric Acid: Bioactivities
p-Coumaric acid, a phenolic compound, demonstrates various biological activities, including antimicrobial and anti-inflammatory effects. This suggests the potential of structurally related compounds in enhancing health and treating diseases (Pei et al., 2016).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Research on the inhibitory effects of carboxylic acids on microbial biocatalysts highlights the importance of understanding molecular interactions in bioprocessing and fermentation. This knowledge can aid in designing more robust microbial strains for industrial applications (Jarboe et al., 2013).
特性
IUPAC Name |
4-[4-(2-amino-2-oxoethyl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c13-10(15)7-8-1-3-9(4-2-8)14-11(16)5-6-12(17)18/h1-4H,5-7H2,(H2,13,15)(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKUGPOBEWLRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)
![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)
![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)
![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)
![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)

![3-(3-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552899.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552903.png)

![2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)
![N-cyclopropyl-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5552926.png)